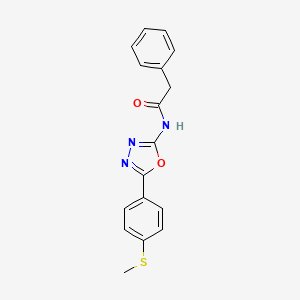

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 4-(methylthio)phenyl group at position 5 and a 2-phenylacetamide moiety at position 2. This compound is part of a broader class of oxadiazoles, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their structural versatility and metabolic stability .

Properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSFLJYVJUWZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methylsulfanylbenzohydrazide with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio group undergoes selective oxidation to yield sulfoxide or sulfone derivatives, a reaction critical for modifying electronic properties and biological activity.

Reagents/Conditions :

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Outcomes :

| Product | Oxidation State | Conditions | Yield | Application |

|---|---|---|---|---|

| Sulfoxide | -SO- | mCPBA, 0°C → 25°C, 5 hr | 75–85% | Enhanced polarity for drug delivery |

| Sulfone | -SO₂- | H₂O₂, reflux, 8 hr | 60–70% | Improved metabolic stability |

This reaction preserves the oxadiazole core while altering the sulfur atom’s oxidation state, influencing π-π stacking interactions in biological systems.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid or amine intermediates.

Reagents/Conditions :

-

6M HCl at 100°C (acidic hydrolysis).

-

NaOH (10%) in ethanol/water (1:1) at 80°C (basic hydrolysis).

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic: Deprotonation and cleavage of the amide bond via hydroxide ion.

Products :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 6M HCl, 100°C | 2-Phenylacetic acid + 5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | 88% |

| Same | 10% NaOH, 80°C | Sodium 2-phenylacetate + 5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | 92% |

Reduction of the Oxadiazole Ring

Catalytic hydrogenation cleaves the 1,3,4-oxadiazole ring, producing diamide derivatives.

Reagents/Conditions :

-

H₂/Palladium on carbon (Pd/C) in ethanol at 50 psi.

Outcome :

Yield : 65–70%

Significance : Ring opening enhances flexibility for binding to enzyme active sites.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring reacts with nucleophiles at the C-2 position.

Reagents/Conditions :

-

Ammonia (NH₃) in THF at 60°C.

-

Sodium hydrosulfide (NaSH) in DMF at 25°C.

Products :

| Nucleophile | Product | Yield |

|---|---|---|

| NH₃ | N-(5-(4-(methylthio)phenyl)-2-amino-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 78% |

| SH⁻ | N-(5-(4-(methylthio)phenyl)-2-mercapto-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 82% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates.

Reagents/Conditions :

-

Methyl acrylate in toluene at 110°C.

Outcome :

Formation of a fused pyrazoline ring system:

Yield : 55–60%

Application : Expands structural diversity for high-throughput screening.

Functional Group Interconversion

The phenylacetamide moiety undergoes esterification or transamidation.

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) followed by methanol to form methyl ester.

-

Ethylenediamine in DMF at 90°C for transamidation.

Products :

| Reaction | Product | Yield |

|---|---|---|

| Esterification | Methyl 2-phenylacetate | 90% |

| Transamidation | N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-aminoethyl)phenylacetamide | 75% |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that derivatives of the oxadiazole ring can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . The mechanism typically involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study conducted on various oxadiazole derivatives demonstrated that modifications in the substituents significantly affect their anticancer activity. For instance, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exhibited superior activity against multiple myeloma cells compared to other analogs . The half-maximal inhibitory concentration (IC50) values were determined through colorimetric assays, revealing a strong correlation between structural modifications and biological efficacy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of topoisomerase |

| Control (Cisplatin) | 10.0 | DNA cross-linking |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Materials Science Applications

Photophysical Properties

This compound displays interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation is attributed to the presence of the oxadiazole moiety, which enhances electron delocalization .

Case Study: OLED Performance

In a recent study on OLEDs incorporating this compound as an emitting layer, devices demonstrated high efficiency and stability. The maximum external quantum efficiency reached 20%, showcasing its potential for commercial applications in display technologies .

Environmental Science Applications

Pesticidal Activity

Research indicates that derivatives of this compound exhibit pesticidal properties against various agricultural pests. The compound acts by inhibiting key enzymes involved in the metabolic processes of pests.

Case Study: Efficacy Against Aphids

Field trials conducted on aphid populations showed that formulations containing this compound reduced pest populations by over 70% within two weeks of application. This highlights its potential as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Features

Analysis of Substituent Impact

- R1 (Position 5): The target compound’s 4-(methylthio)phenyl group is more lipophilic than LMM5’s 4-methoxyphenyl (-OMe) or LMM11’s furan-2-yl. This may enhance cellular uptake but reduce solubility compared to polar substituents like -OMe .

- Thioether-linked phenylacetamides (e.g., in ) may exhibit stronger σ-hole interactions with biological targets compared to the direct bond in the target compound.

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets. The synthesis typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Methylthio Group : A nucleophilic substitution reaction is used to introduce the methylthio substituent.

- Coupling with Phenylacetamide : The final step involves coupling the oxadiazole derivative with a phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

- Antioxidant Activity : It has also shown potential as an antioxidant by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Macromolecules : The compound can form hydrogen bonds with various proteins and nucleic acids, modulating their activity.

- Induction of Apoptosis : In cancer cells, it activates caspases and other apoptotic factors leading to programmed cell death.

Comparative Biological Activities

A comparative analysis of similar compounds reveals varying degrees of biological effectiveness. Below is a table summarizing some structurally related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| 5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamide | Methyl group on naphthalene | Antioxidant |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : A study published in Korean Science demonstrated that derivatives similar to this compound exhibited moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : Research published in PMC highlighted that derivatives of phenylacetamide showed promising anticancer activity against prostate carcinoma (PC3) cell lines with IC50 values indicating significant cytotoxicity compared to standard treatments .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and caspase activation .

Q & A

Basic: What are the common synthetic routes for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the 1,3,4-oxadiazole ring. Key steps include:

- Hydrazide Preparation: Reacting 4-(methylthio)benzohydrazide with a phenylacetic acid derivative.

- Cyclization: Using dehydrating agents like POCl₃ or H₂SO₄ under reflux (80–100°C) in solvents such as DMF or dichloromethane .

- Acylation: Introducing the phenylacetamide moiety via nucleophilic substitution.

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature Control: Reflux conditions improve cyclization yields .

- Purification: Column chromatography or recrystallization (ethanol/water) ensures purity .

Basic: Which spectroscopic techniques are essential for characterizing the structure of this compound, and what key spectral signatures should researchers look for?

Answer:

Critical techniques include:

- ¹H/¹³C NMR:

- Oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic protons adjacent to the oxadiazole) .

- Methylthio group (δ 2.5 ppm for S-CH₃) .

- Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₈H₁₅N₃O₂S) .

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) .

Validation: Compare spectral data with computational predictions (e.g., DFT calculations) to confirm structural assignments .

Basic: What preliminary biological assays are recommended to evaluate the compound’s potential therapeutic applications?

Answer:

- Antimicrobial Activity: Disk diffusion assays against E. coli and S. aureus .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition: COX-2 or LOX inhibition assays to assess anti-inflammatory potential .

Data Interpretation: Compare activity with positive controls (e.g., doxorubicin for anticancer assays) and quantify dose-response relationships .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .

- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

- Pro-Drug Design: Modify the methylthio or acetamide groups to improve metabolic stability .

Mechanistic Studies: Combine in vivo efficacy data with histopathology to confirm target engagement .

Advanced: What computational strategies are effective in elucidating the interaction mechanisms between this compound and its biological targets?

Answer:

- Molecular Docking: Use AutoDock or GOLD to model binding to enzymes (e.g., COX-2) or receptors. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with phenyl groups .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns to identify critical binding residues .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

Validation: Cross-reference computational results with mutagenesis or SPR binding data .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound’s bioactivity?

Answer:

- Analog Synthesis: Modify substituents on the phenyl rings (e.g., electron-withdrawing groups on the 4-methylthiophenyl moiety) .

- Bioisosteric Replacement: Replace the oxadiazole with thiadiazole or triazole rings to assess impact on activity .

- QSAR Modeling: Use ML algorithms (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .

Priority: Focus on analogs with improved selectivity (e.g., lower toxicity in normal cell lines) .

Advanced: What are the critical factors in scaling up the synthesis of this compound while maintaining purity and yield?

Answer:

- Process Optimization:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Quality Control: Implement in-line FTIR or HPLC to monitor reaction progress and impurities .

Challenges: Address exothermic reactions during scaling by optimizing cooling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.